molecular formula C23H24ClN5OS B2629000 5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-44-3

5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2629000
CAS RN: 851969-44-3
M. Wt: 453.99
InChI Key: BWDGFQLLIPUIMA-UHFFFAOYSA-N
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Description

The compound “5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains a benzylpiperazine moiety, which is a common structural motif found in agrochemicals and pharmaceuticals . This moiety is known to positively modulate the pharmacokinetic properties of a drug substance . The compound also contains a 1,2,4-triazole ring, which is a heterocyclic compound consisting of a five-membered ring with two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds often involves a multi-step protocol. For instance, a related compound was obtained in good yield via a three-step protocol . The product’s structure was assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .


Molecular Structure Analysis

The molecular structure of such compounds is typically determined using techniques like HRMS, IR, and NMR . These techniques provide information about the mass, functional groups, and atomic connectivity in the molecule, respectively .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often monitored by thin-layer chromatography . This technique allows for the visualization of the reaction progress by separating the reactants and products based on their different affinities for a stationary phase .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically characterized using techniques like IR, NMR, and mass spectroscopy . These techniques provide information about the functional groups, atomic connectivity, and mass of the molecule, respectively .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial and Antifungal Potentials : A variety of 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, compounds exhibiting structures similar to the chemical of interest have shown promising results against a range of microorganisms, indicating their potential as therapeutic agents in combating infections (Taha, 2008). Similarly, other studies have reported the synthesis of novel 1,2,4-triazole derivatives with significant antimicrobial properties, highlighting the versatility of these compounds in drug development (Bektaş et al., 2007).

Chemical Synthesis Techniques

  • Advanced Synthesis Techniques : Research has detailed innovative methods for synthesizing 1,2,4-triazole derivatives, which could be applicable for creating compounds with specific functions, including those with potential medicinal applications. For example, efficient synthesis techniques have been reported for producing novel 1,2,4-triazole derivatives integrated with benzofuran and pyrazole moieties, showcasing the compound's antimicrobial activities (Idrees, Kola, & Siddiqui, 2019).

Potential Therapeutic Effects

  • Evaluation for Therapeutic Applications : Certain 1,2,4-triazole derivatives have been evaluated for their therapeutic effects beyond antimicrobial activity. This includes potential inhibitors of specific enzymes or receptors, highlighting the compound's versatility in various therapeutic areas (Asghari et al., 2016). Furthermore, studies have explored the inhibition of lipase and α-glucosidase, suggesting a role in managing conditions such as obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).

Safety and Hazards

The safety and hazards associated with similar compounds are typically evaluated in vitro . For instance, the safety of some compounds was evaluated on MRC-5 as a normal cell line .

Future Directions

The future directions for research on similar compounds could involve synthesizing a variety of derivatives to explore their diverse biological activities . These compounds could potentially be developed into new therapeutic agents .

properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(3-chlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5OS/c1-16-25-23-29(26-16)22(30)21(31-23)20(18-8-5-9-19(24)14-18)28-12-10-27(11-13-28)15-17-6-3-2-4-7-17/h2-9,14,20,30H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDGFQLLIPUIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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